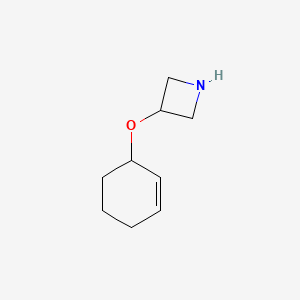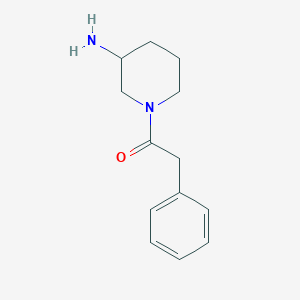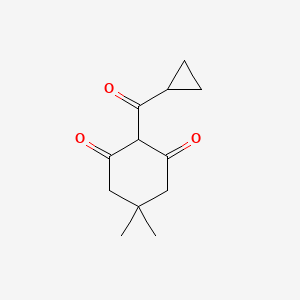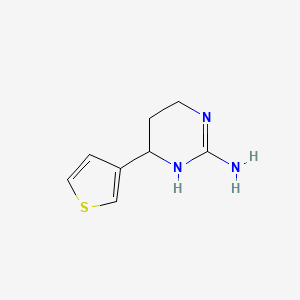
6-(Thiophen-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Thiophen-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine is a heterocyclic compound that features a thiophene ring fused to a tetrahydropyrimidine moietyThiophene derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Thiophen-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the condensation of thiophene derivatives with appropriate amines and aldehydes. One common method is the Gewald reaction, which involves the condensation of a thiophene derivative with an α-cyanoester and elemental sulfur . Another method is the Paal–Knorr reaction, where 1,4-dicarbonyl compounds are condensed with phosphorus pentasulfide to form thiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of catalysts, high-pressure reactors, and purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
6-(Thiophen-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiophene derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted thiophene derivatives .
Aplicaciones Científicas De Investigación
6-(Thiophen-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-psychotic effects.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs)
Mecanismo De Acción
The mechanism of action of 6-(Thiophen-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with various molecular targets and pathways. The thiophene ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit kinases or interact with estrogen receptors, leading to anti-cancer or anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: A simpler analog with a single thiophene ring.
Thienothiophene: Contains two fused thiophene rings and is used in organic electronics.
Thiophene-2-carboxamide: Known for its antimicrobial properties
Uniqueness
6-(Thiophen-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new therapeutic agents and materials .
Propiedades
Fórmula molecular |
C8H11N3S |
|---|---|
Peso molecular |
181.26 g/mol |
Nombre IUPAC |
6-thiophen-3-yl-1,4,5,6-tetrahydropyrimidin-2-amine |
InChI |
InChI=1S/C8H11N3S/c9-8-10-3-1-7(11-8)6-2-4-12-5-6/h2,4-5,7H,1,3H2,(H3,9,10,11) |
Clave InChI |
WUMZVGKTUZPBBG-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(NC1C2=CSC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13078077.png)
![4'-Methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B13078085.png)
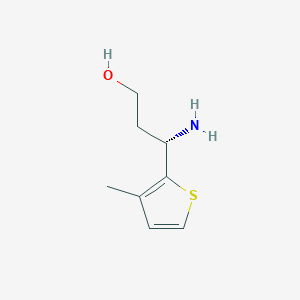
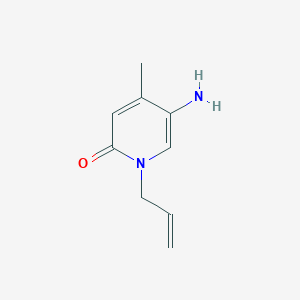
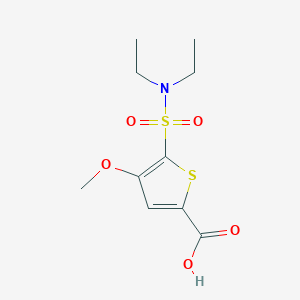
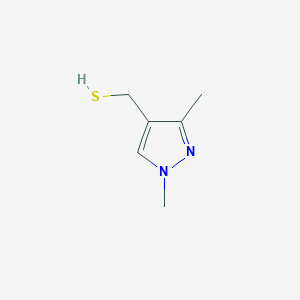

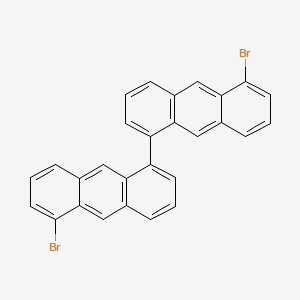
![1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13078113.png)
